Diammonium hexabromoosmate(2-)

Übersicht

Beschreibung

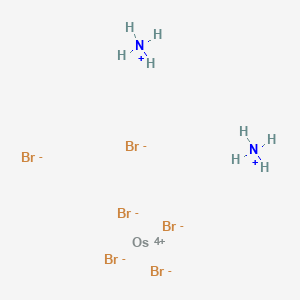

Diammonium hexabromoosmate(2-) is a coordination compound with the chemical formula (NH4)2[OsBr6] It consists of an osmium center surrounded by six bromide ligands, forming an octahedral geometry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diammonium hexabromoosmate(2-) can be synthesized by reacting osmium tetroxide (OsO4) with hydrobromic acid (HBr) in the presence of ammonium bromide (NH4Br). The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

OsO4+6HBr+2NH4Br→(NH4)2[OsBr6]+4H2O

Industrial Production Methods: Industrial production of diammonium hexabromoosmate(2-) involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to achieve high yields and purity. The compound is typically purified through recrystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions: Diammonium hexabromoosmate(2-) undergoes various chemical reactions, including:

Substitution Reactions: The bromide ligands can be substituted with other ligands such as phosphines, amines, or thiolates.

Oxidation-Reduction Reactions: The osmium center can undergo oxidation or reduction, changing its oxidation state and altering the compound’s properties.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine), amines (e.g., ethylenediamine), and thiolates (e.g., mercaptans). These reactions typically occur in organic solvents such as dichloromethane or ethanol under mild conditions.

Oxidation-Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used to alter the oxidation state of osmium.

Major Products:

- Substitution reactions yield various osmium complexes with different ligands.

- Oxidation-reduction reactions result in osmium compounds with altered oxidation states, such as osmium(III) or osmium(VI) complexes.

Wissenschaftliche Forschungsanwendungen

Diammonium hexabromoosmate(2-) has several scientific research applications, including:

Chemistry: It is used as a precursor for synthesizing other osmium complexes and studying coordination chemistry.

Biology: Research on its potential biological activity and interactions with biomolecules.

Medicine: Investigating its potential as a therapeutic agent, particularly in cancer treatment due to osmium’s cytotoxic properties.

Industry: Utilized in catalysis and material science for developing new catalytic systems and advanced materials.

Wirkmechanismus

The mechanism by which diammonium hexabromoosmate(2-) exerts its effects involves the interaction of the osmium center with target molecules. In biological systems, it can bind to DNA or proteins, disrupting their function and leading to cytotoxic effects. The exact molecular targets and pathways depend on the specific application and the nature of the interacting molecules.

Vergleich Mit ähnlichen Verbindungen

Diammonium hexabromoosmate(2-) can be compared with other similar compounds, such as:

Diammonium hexachloroosmate(2-): Similar structure but with chloride ligands instead of bromide.

Diammonium hexaiodoosmate(2-): Contains iodide ligands, leading to different chemical properties.

Diammonium hexafluoroosmate(2-): Fluoride ligands result in distinct reactivity and applications.

Biologische Aktivität

Diammonium hexabromoosmate(2-), with the chemical formula (NH4)2[OsBr6], is a coordination compound featuring an osmium center surrounded by six bromide ligands. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and biochemistry. Research indicates that it may play a role in enzyme interactions, gene expression modulation, and cytotoxic effects, especially in cancer treatment.

Molecular Mechanism

The biological activity of diammonium hexabromoosmate(2-) primarily involves its interaction with various biomolecules. The osmium center can bind to DNA and proteins, potentially disrupting their normal functions. This interaction may lead to cytotoxic effects, which are of particular interest in cancer research. The compound's mechanism includes:

- Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.

- Gene Expression Modulation : Changes in gene expression have been observed, indicating potential regulatory roles.

- Cell Signaling Pathways : The compound can influence signaling pathways critical for cell proliferation and survival.

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that diammonium hexabromoosmate(2-) exhibited significant cytotoxic effects on various cancer cell lines. The compound induced apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.

- Enzyme Interaction Studies : Research showed that diammonium hexabromoosmate(2-) inhibited the activity of certain kinases involved in cancer progression. This inhibition was linked to decreased phosphorylation of key substrates involved in cell cycle regulation.

- Gene Expression Analysis : Microarray analyses indicated that treatment with diammonium hexabromoosmate(2-) led to differential expression of genes associated with apoptosis and cell cycle control, suggesting its potential as a therapeutic agent.

Dosage Effects

The biological effects of diammonium hexabromoosmate(2-) are dose-dependent. Lower doses have been shown to modulate beneficial cellular responses, while higher doses tend to induce cytotoxicity.

| Dosage Range | Observed Effect |

|---|---|

| Low (1-10 µM) | Gene expression modulation |

| Moderate (10-50 µM) | Enzyme inhibition |

| High (>50 µM) | Cytotoxic effects |

Transport and Distribution

Diammonium hexabromoosmate(2-) is transported within cells via specific transporters. Its distribution is influenced by its solubility and interaction with cellular components, which can affect its overall biological activity.

Subcellular Localization

The localization of diammonium hexabromoosmate(2-) within cellular compartments plays a crucial role in its function:

- Nucleus : Potential binding to DNA.

- Cytoplasm : Interaction with enzymes and signaling molecules.

- Mitochondria : Influence on metabolic processes and apoptosis.

Safety and Toxicology

The safety profile of diammonium hexabromoosmate(2-) indicates that it poses certain risks:

- Acute Toxicity : Classified as harmful if ingested or inhaled.

- Skin and Eye Irritation : Causes irritation upon contact.

- Specific Target Organ Toxicity (STOT) : May affect the respiratory system upon exposure.

Precautionary Measures

Safety data sheets recommend protective measures when handling this compound, including the use of gloves and eye protection.

Eigenschaften

IUPAC Name |

diazanium;osmium(4+);hexabromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6BrH.2H3N.Os/h6*1H;2*1H3;/q;;;;;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHFWWAVHILXPL-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Os+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br6H8N2Os | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276577 | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

705.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24598-62-7 | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024598627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osmate(2-), hexabromo-, ammonium (1:2), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium hexabromoosmate(IV) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diammonium hexabromoosmate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.112 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.